molecular formula C4H6ClNOS B6232631 1,3-thiazolidine-3-carbonyl chloride CAS No. 1181083-24-8

1,3-thiazolidine-3-carbonyl chloride

Cat. No. B6232631
CAS RN: 1181083-24-8
M. Wt: 151.6
InChI Key:
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Description

1,3-Thiazolidine-3-carbonyl chloride (TZC) is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent that is used for a variety of organic transformations, including the formation of thiazolidines, thiazolines, and other heterocycles. TZC is also a useful reagent for the preparation of compounds with a variety of biological activities.

Mechanism of Action

1,3-thiazolidine-3-carbonyl chloride is an electrophilic reagent that can react with nucleophiles, such as alcohols and amines, to form a variety of heterocyclic compounds. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
1,3-thiazolidine-3-carbonyl chloride is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 1,3-thiazolidine-3-carbonyl chloride may have various biochemical and physiological effects, depending on their structure and activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,3-thiazolidine-3-carbonyl chloride in lab experiments is its versatility. It can be used to synthesize a wide variety of compounds with various biological activities. Additionally, the reaction is relatively simple and can be carried out at room temperature. However, 1,3-thiazolidine-3-carbonyl chloride is highly reactive and can be explosive in the presence of organic solvents. Therefore, it is important to take safety precautions when handling 1,3-thiazolidine-3-carbonyl chloride.

Future Directions

There are many potential future directions for the use of 1,3-thiazolidine-3-carbonyl chloride. For example, it could be used to synthesize compounds with potential therapeutic activities, such as anti-cancer agents, anti-inflammatory agents, and anti-diabetic agents. Additionally, it could be used to synthesize compounds with potential applications in agriculture, such as herbicides, insecticides, and fungicides. Finally, it could be used to synthesize compounds with potential applications in materials science, such as polymers and nanomaterials.

Synthesis Methods

1,3-thiazolidine-3-carbonyl chloride is typically synthesized from the reaction of 1,3-dichloro-2-thiocarbonyl chloride (DCTC) with an alcohol or amine. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a mixture of 1,3-thiazolidine-3-carbonyl chloride and 1,3-dichloro-2-thiocarbonyl chloride. The reaction is generally carried out at room temperature and the reaction time can be adjusted depending on the desired yield.

Scientific Research Applications

1,3-thiazolidine-3-carbonyl chloride is a valuable reagent for the synthesis of a variety of biologically active compounds. It has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. Additionally, 1,3-thiazolidine-3-carbonyl chloride has been used in the synthesis of compounds with potential therapeutic activities, such as anti-cancer agents, anti-inflammatory agents, and anti-diabetic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-thiazolidine-3-carbonyl chloride involves the reaction of thiazolidine-2-thione with oxalyl chloride.", "Starting Materials": [ "Thiazolidine-2-thione", "Oxalyl chloride" ], "Reaction": [ "Thiazolidine-2-thione is dissolved in a suitable solvent such as dichloromethane.", "Oxalyl chloride is added dropwise to the solution with stirring at a temperature of -10 to 0°C.", "The reaction mixture is stirred for an additional 2 hours at room temperature.", "The solvent is then removed under reduced pressure and the residue is purified by recrystallization from a suitable solvent to obtain 1,3-thiazolidine-3-carbonyl chloride as a white solid." ] }

CAS RN

1181083-24-8

Product Name

1,3-thiazolidine-3-carbonyl chloride

Molecular Formula

C4H6ClNOS

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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